2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
The compound is a derivative of pyrrolidine-2,5-dione and has been studied for its potential anticonvulsant properties . It’s part of a series of hybrid molecules designed with the aim of finding more effective and safer therapeutics .
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction . The process yields several hybrid compounds that show broad-spectrum activity in widely accepted animal seizure models .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolidine-2,5-dione core and additional functional groups. The structure includes a benzene ring attached to the side methyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions . The introduction of an additional aromatic moiety results in increased lipophilicity, which may afford better blood-brain barrier penetration .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives related to this compound have been widely studied. For instance, Sailaja Rani Talupur et al. (2021) explored the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene derivatives. These derivatives were synthesized through a multi-step reaction, starting with the condensation of specific precursors to form the desired thiophene compounds, which were then characterized by various analytical techniques such as IR, ^1H NMR, ^13C-NMR, Mass, and elemental analysis. The synthesized compounds were subjected to biological evaluation, showing potential antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Applications
Several studies have focused on the antimicrobial applications of derivatives of this compound. The work by M. Gouda et al. (2010) on the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety underscores the compound’s relevance in developing antimicrobial agents. Their research involved creating derivatives and testing them against various microbial strains, some of which exhibited promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Antitumor and Anti-inflammatory Applications
The compound and its derivatives have also been investigated for their potential anti-inflammatory and antitumor applications. A study by H. Shams et al. (2010) delved into the novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from the compound. Their research demonstrated that most synthesized compounds exhibited high inhibitory effects when screened for their antiproliferative activity against various human cancer cell lines, indicating the compound’s potential in cancer research (Shams, Mohareb, Helal, & Mahmoud, 2010).
Applications in Dyeing and Textile Finishing
Research by H. Shams et al. (2011) on the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes and their precursors for dyeing and/or textile finishing based on the 2-N-acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems highlights the compound's utility in material science. This work produced a series of novel dyes and dye precursors with significant antimicrobial activity, showcasing the compound’s versatility beyond pharmaceutical applications (Shams, Mohareb, Helal, & Mahmoud, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-9-3-4-10-11(7-9)25-17(15(10)16(24)18-2)19-12(21)8-20-13(22)5-6-14(20)23/h9H,3-8H2,1-2H3,(H,18,24)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWVYQGFYHCCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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